molecular formula C3H3N3O2 B14447847 4-Nitroso-1,2-dihydro-3H-pyrazol-3-one CAS No. 75957-79-8

4-Nitroso-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14447847
CAS No.: 75957-79-8
M. Wt: 113.08 g/mol
InChI Key: WEBRYSOLCKHRRZ-UHFFFAOYSA-N
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Description

4-Nitroso-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 4-Nitroso-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of hydrazine with α,β-unsaturated ketones, followed by nitrosation. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the pyrazole ring . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Nitroso-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Nitroso-1,2-dihydro-3H-pyrazol-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitroso-1,2-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

4-Nitroso-1,2-dihydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its nitroso group, which imparts specific reactivity and potential for diverse applications.

Properties

IUPAC Name

4-nitroso-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O2/c7-3-2(6-8)1-4-5-3/h1H,(H2,4,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBRYSOLCKHRRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN1)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623029
Record name 4-Nitroso-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75957-79-8
Record name 4-Nitroso-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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